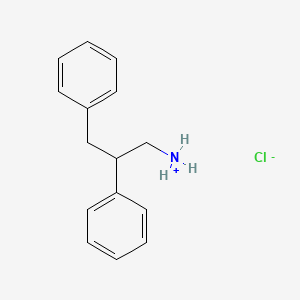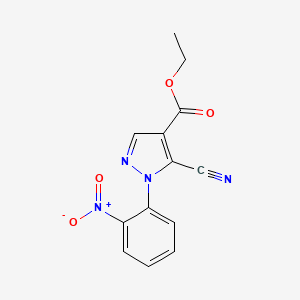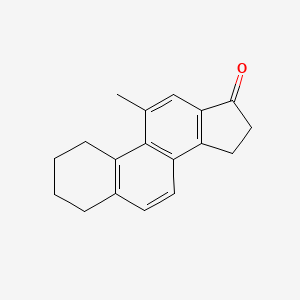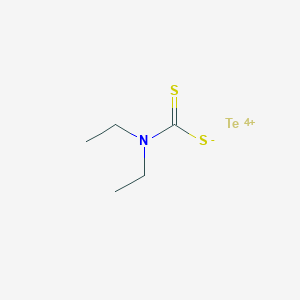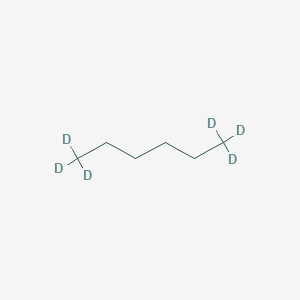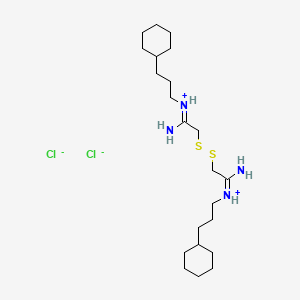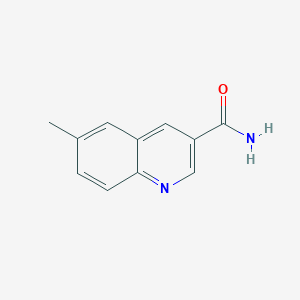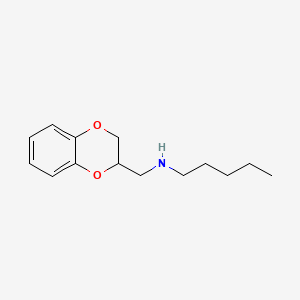
N-Pentyl-1,4-benzodioxan-2-methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Pentyl-1,4-benzodioxan-2-methylamine is a chemical compound that belongs to the benzodioxan family. These compounds are characterized by a benzene ring fused with a dioxane ring. The specific structure of this compound includes a pentyl group attached to the nitrogen atom and a methylamine group at the 2-position of the benzodioxan ring. This compound has various applications in scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Pentyl-1,4-benzodioxan-2-methylamine typically involves the following steps:
Formation of the Benzodioxan Ring: The benzodioxan ring can be synthesized through the cyclization of catechol with ethylene glycol under acidic conditions.
Introduction of the Methylamine Group: The methylamine group is introduced at the 2-position of the benzodioxan ring through a nucleophilic substitution reaction using methylamine.
Attachment of the Pentyl Group: The pentyl group is attached to the nitrogen atom through an alkylation reaction using pentyl bromide or pentyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Pentyl-1,4-benzodioxan-2-methylamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, bases such as sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
N-Pentyl-1,4-benzodioxan-2-methylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Pentyl-1,4-benzodioxan-2-methylamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxan-2-methylamine: Lacks the pentyl group, leading to different chemical and biological properties.
N-Methyl-1,4-benzodioxan-2-methylamine: Contains a methyl group instead of a pentyl group, affecting its reactivity and applications.
1,4-Benzodioxan-2-ethylamine: Has an ethyl group instead of a pentyl group, resulting in variations in its chemical behavior.
Uniqueness
N-Pentyl-1,4-benzodioxan-2-methylamine is unique due to the presence of the pentyl group, which enhances its lipophilicity and may influence its interaction with biological membranes and proteins .
Properties
CAS No. |
4442-63-1 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pentan-1-amine |
InChI |
InChI=1S/C14H21NO2/c1-2-3-6-9-15-10-12-11-16-13-7-4-5-8-14(13)17-12/h4-5,7-8,12,15H,2-3,6,9-11H2,1H3 |
InChI Key |
XWNMXSFEFMAVBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC1COC2=CC=CC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



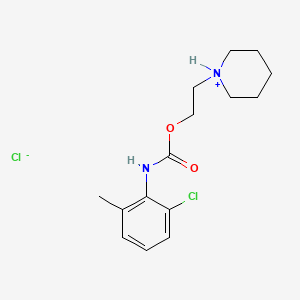
![5-[(2-hydroxyphenyl)diazenyl]-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B13742828.png)
